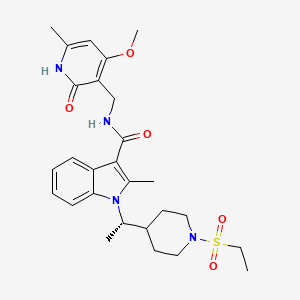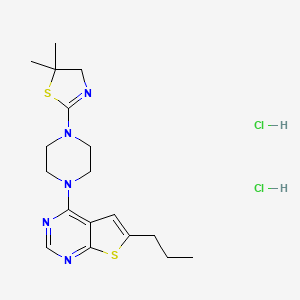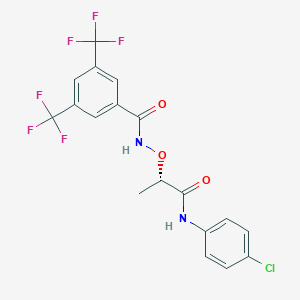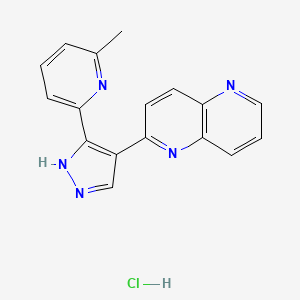
Demethoxydeacetoxypseudolaric acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide déméthoxydéacétoxypseudolarique B est un composé diterpénoïde dérivé des écorces de racines de Pseudolarix amabilis. C’est un métabolite du glucoside de l’acide pseudolarique C2. Ce composé a suscité un intérêt en raison de ses activités biologiques, notamment ses propriétés antimicrobiennes, anti-inflammatoires et antitumorales .
Applications De Recherche Scientifique
Demethoxydeacetoxypseudolaric acid B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research focuses on its potential as an antitumor agent and its ability to modulate the immune system.
Industry: It is used in the development of pharmaceuticals and as a bioactive compound in various formulations
Mécanisme D'action
L’acide déméthoxydéacétoxypseudolarique B exerce ses effets en inhibant la croissance des micro-organismes par l’inhibition de leurs voies métaboliques. Il empêche la division cellulaire et module le système immunitaire. Le composé présente également une activité antitumorale en ciblant des voies moléculaires spécifiques impliquées dans la prolifération cellulaire et l’apoptose .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Demethoxydeacetoxypseudolaric acid B plays a crucial role in biochemical reactions, particularly in the inhibition of metabolic pathways in microorganisms. This compound interacts with enzymes and proteins involved in these pathways, preventing cell division and growth. For instance, this compound inhibits the activity of certain enzymes that are essential for the synthesis of cellular components, thereby exerting its antimicrobial effects . Additionally, it modulates the immune system and exhibits antitumor activity by interacting with proteins involved in immune responses and cell proliferation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in inflammation and immune responses, thereby reducing inflammation and enhancing immune function . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. For instance, this compound inhibits the activity of enzymes involved in the synthesis of nucleic acids and proteins, thereby preventing cell division and growth . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses . These molecular interactions contribute to the compound’s antimicrobial, anti-inflammatory, and antitumor activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is stable for up to two years when stored at the recommended temperature, ensuring its efficacy in long-term studies . Over time, this compound may undergo degradation, leading to a reduction in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions to form active metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and the levels of key metabolites . For example, this compound inhibits the activity of enzymes involved in the synthesis of fatty acids and nucleic acids, leading to reduced energy production and cell growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its therapeutic effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide déméthoxydéacétoxypseudolarique B peut être synthétisé par hydrolyse de l’acide pseudolarique C2. Le processus implique l’élimination des groupes méthoxy et acétoxy dans des conditions réactionnelles spécifiques. La voie de synthèse comprend généralement :
Hydrolyse : L’acide pseudolarique C2 est soumis à une hydrolyse en milieu acide ou basique pour éliminer les groupes méthoxy et acétoxy.
Purification : Le produit obtenu est purifié par des techniques chromatographiques pour obtenir l’acide déméthoxydéacétoxypseudolarique B à haute pureté.
Méthodes de production industrielle
La production industrielle de l’acide déméthoxydéacétoxypseudolarique B implique une extraction à grande échelle des écorces de racines de Pseudolarix amabilis, suivie de processus d’hydrolyse et de purification. L’utilisation de solvants tels que le chloroforme, le dichlorométhane, l’acétate d’éthyle, le diméthylsulfoxyde et l’acétone est courante dans ces processus .
Analyse Des Réactions Chimiques
Types de réactions
L’acide déméthoxydéacétoxypseudolarique B subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’acide déméthoxydéacétoxypseudolarique B .
Applications de la recherche scientifique
L’acide déméthoxydéacétoxypseudolarique B a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour l’étude de la synthèse et des réactions des diterpénoïdes.
Biologie : Le composé est étudié pour ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche se concentre sur son potentiel en tant qu’agent antitumoral et sur sa capacité à moduler le système immunitaire.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et comme composé bioactif dans diverses formulations
Comparaison Avec Des Composés Similaires
Composés similaires
Acide pseudolarique C2 : Le composé parent à partir duquel l’acide déméthoxydéacétoxypseudolarique B est dérivé.
Acide pseudolarique B : Un autre diterpénoïde présentant des activités biologiques similaires.
Acide pseudolarique A : Connu pour ses propriétés antimicrobiennes et antitumorales
Unicité
L’acide déméthoxydéacétoxypseudolarique B est unique en raison de ses modifications structurales spécifiques, qui améliorent ses activités biologiques par rapport à ses composés parents. Sa capacité à moduler le système immunitaire et à présenter une activité antitumorale puissante en fait un composé précieux pour la recherche scientifique et le développement pharmaceutique .
Propriétés
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?
A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Oxo-3,4-Dihydroquinazolin-2-Yl)sulfanyl]-N-[trans-4-(5-Phenyl-1,3,4-Oxadiazol-2-Yl)cyclohexyl]propanamide](/img/structure/B1150373.png)




